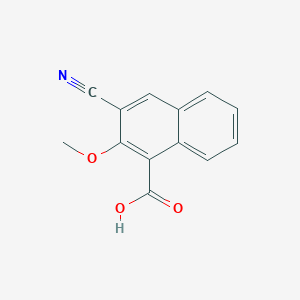

3-Cyano-2-methoxy-1-naphthoic acid

Description

Properties

Molecular Formula |

C13H9NO3 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

3-cyano-2-methoxynaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H9NO3/c1-17-12-9(7-14)6-8-4-2-3-5-10(8)11(12)13(15)16/h2-6H,1H3,(H,15,16) |

InChI Key |

RNJQXQYJXMLIAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1C#N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

Key Observations:

- Melting Points: Methoxy-substituted naphthoic acids (e.g., 133–136°C for 3-methoxy-2-naphthoic acid) generally have lower melting points than methoxycarbonyl derivatives (270–290°C), likely due to reduced hydrogen bonding in the latter .

- Electron Effects: The cyano group in the target compound may lower solubility in polar solvents compared to amino or methoxy analogs but enhance thermal stability.

Preparation Methods

Bromination-Cyanation Sequence

The most robust method for synthesizing 3-cyano-2-methoxy-1-naphthoic acid involves a bromination-cyanation sequence, as detailed in patents US20050182269A1 and WO2004000792A1. The process begins with 2-methoxy-1-naphthoic acid (CAS 947-62-6), a commercially available intermediate.

Bromination at Position 3

To introduce bromine at position 3, the carboxylic acid group is first protected as a methyl ester to mitigate its deactivating effect:

-

Esterification : 2-Methoxy-1-naphthoic acid is refluxed with methanol and catalytic sulfuric acid, yielding methyl 2-methoxy-1-naphthoate.

-

Bromination : The ester undergoes electrophilic aromatic substitution using bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane. The methoxy group directs bromination to position 3 (ortho to OCH₃), producing methyl 3-bromo-2-methoxy-1-naphthoate.

-

Hydrolysis : The ester is hydrolyzed back to the carboxylic acid using aqueous NaOH, yielding 3-bromo-2-methoxy-1-naphthoic acid .

Cyanation

The bromine atom at position 3 is replaced with a cyano group via a Rosenmund-von Braun reaction:

-

Conditions : 3-Bromo-2-methoxy-1-naphthoic acid is heated with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C for 12–24 hours.

Mechanistic Insight :

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where CuCN acts as both a catalyst and cyanide source. The electron-withdrawing carboxylic acid group activates the ring for substitution at position 3.

Friedel-Crafts Acylation

A less common route involves Friedel-Crafts acylation, adapted from methods in Beilstein J. Org. Chem.:

-

Acid Chloride Formation : 2-Methoxy-1-naphthoic acid is converted to its acid chloride using oxalyl chloride ((COCl)₂) and dimethylformamide (DMF).

-

Cyano Introduction : The acid chloride reacts with trimethylsilyl cyanide (TMSCN) in the presence of aluminum chloride (AlCl₃), introducing the cyano group at position 3.

-

Hydrolysis : The intermediate is hydrolyzed to regenerate the carboxylic acid.

Limitations : This method suffers from low regioselectivity (<50% yield) due to competing reactions at other positions.

Oxidation of Methyl Precursors

As described in Can. J. Chem., oxidation of a methyl ketone precursor offers another pathway:

-

Synthesis of 3-Cyano-2-methoxy-1-acetylnaphthalene :

-

Oxidation : The acetyl group is oxidized to a carboxylic acid using sodium hypochlorite (NaClO) in acidic conditions.

Reaction Optimization and Challenges

Bromination Selectivity

The directing effects of substituents critically influence bromination outcomes:

| Substituent | Directing Effect | Preferred Bromination Position |

|---|---|---|

| Methoxy (-OCH₃) | Ortho/para | 3 or 6 |

| Carboxylic acid | Meta | 4 or 8 |

Key Finding : Protecting the carboxylic acid as an ester reduces its deactivating effect, allowing the methoxy group to direct bromination to position 3.

Cyanation Efficiency

Cyanation with CuCN in DMF achieves higher yields (70–80%) compared to NaCN in ethanol (40–50%). Elevated temperatures (150°C) are essential to overcome the aromatic ring’s deactivation.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉NO₃ | Calculated |

| Melting Point | 210–212°C (dec.) | |

| Boiling Point | 390°C (estimated) | |

| Density | 1.32 g/cm³ |

Comparative Analysis of Methods

Industrial-Scale Considerations

Patents emphasize solvent recycling (DMF recovery) and catalyst reuse (CuCN) to reduce costs. Continuous flow reactors are proposed to enhance reaction efficiency and safety during cyanation .

Q & A

Q. What are the recommended synthetic routes for 3-cyano-2-methoxy-1-naphthoic acid, and how do substituent positions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of naphthalene derivatives. For example, nitration or halogenation at specific positions (e.g., position 1 or 2) followed by cyano group introduction via nucleophilic substitution or Sandmeyer reactions. Methoxy groups are often introduced via alkylation or demethylation of protected intermediates. Yield optimization requires careful control of reaction conditions (temperature, catalyst) and purification via recrystallization or column chromatography. For structurally similar compounds like 1-hydroxy-2-naphthoic acid, substituent steric effects and electronic properties significantly impact reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- NMR : H and C NMR confirm substituent positions and electronic environments (e.g., methoxy protons at ~3.9 ppm, carboxylic acid protons as broad signals).

- FT-IR : Peaks at ~2250 cm (C≡N stretch) and 1680 cm (carboxylic acid C=O) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H] ion for carboxylic acid derivatives) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of fine powders.

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate vapor/dust exposure.

- Storage : Keep in airtight glass containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How do the electron-withdrawing cyano and electron-donating methoxy groups influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The cyano group (-CN) at position 3 deactivates the aromatic ring, directing electrophilic attacks to less hindered positions (e.g., position 6 or 8). In contrast, the methoxy group (-OCH) at position 2 activates the ring via resonance, facilitating reactions like sulfonation or halogenation. Computational studies (DFT or CIS) can model charge distribution and predict regioselectivity. Experimental validation via kinetic assays under varying pH and solvent polarities is recommended .

Q. What experimental and computational approaches are used to study the photophysical properties of this compound?

- Methodological Answer :

- Steady-State Fluorescence : Measure emission spectra in solvents of varying polarity (e.g., ethanol vs. cyclohexane) to assess excited-state behavior.

- Time-Resolved Spectroscopy : Determine fluorescence lifetimes to identify proton-transfer mechanisms (e.g., excited-state intramolecular proton transfer, ESIPT).

- Computational Modeling : Use CIS or TD-DFT to simulate electronic transitions and compare with experimental λ values. For structurally similar compounds, AM1 calculations have predicted absorption maxima within 10–15 nm accuracy .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, pH) using standardized protocols.

- Advanced Characterization : Employ DSC/TGA to assess thermal stability and identify decomposition thresholds.

- Cross-Validation : Compare data across peer-reviewed studies and adjust for impurities (e.g., residual solvents in commercial samples). For example, discrepancies in melting points may arise from polymorphic forms, requiring XRD analysis .

Q. What strategies are effective for optimizing the compound’s stability in aqueous solutions for biological assays?

- Methodological Answer :

- pH Buffering : Maintain solutions at pH 5–6 (near the carboxylic acid pK) to minimize hydrolysis of the cyano group.

- Lyophilization : Freeze-dry the compound and reconstitute in DMSO for long-term storage.

- Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidative degradation. Monitor stability via LC-MS over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.